N-(2-carbamoylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-24-13-9-14(21)20-8-4-7-12(20)15(13)17(23)19-11-6-3-2-5-10(11)16(18)22/h2-3,5-6,9H,4,7-8H2,1H3,(H2,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJPTEMNHVUXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-carbamoylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is the Toll-like receptor 4 (TLR4) . TLR4 plays a crucial role in innate immunity by allowing the host to recognize pathogens invading the body.
Mode of Action
This interaction and subsequent inhibition can lead to changes in the immune response, potentially aiding in the treatment of diseases such as Mycoplasma pneumonia.
Biochemical Pathways
The compound affects the TLR4 pathway, which is integral to the innate immune response. By inhibiting this pathway, the compound can alter the body’s response to certain pathogens. The downstream effects of this alteration are still being studied.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with TLR4. By inhibiting the TLR4 pathway, the compound can potentially alter immune responses and aid in the treatment of certain diseases. .
Biological Activity
N-(2-Carbamoylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex molecular framework characterized by:
- A tetrahydroindolizine core.
- A carbamoyl group attached to a phenyl ring.
- A methoxy and an oxo functional group.
Research indicates that this compound exhibits several biological activities, including:
1. Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies reveal that it affects various cancer cell lines, including esophageal squamous cell carcinoma (ESCC). The mechanism appears to involve autophagy modulation and the induction of apoptosis in cancer cells.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| ESCC Cell Line 1 | 10 | Autophagy modulation |
| ESCC Cell Line 2 | 12 | Induction of apoptosis |
| Breast Cancer Cell Line | 15 | Cell cycle arrest |
2. Anti-inflammatory Properties
Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be beneficial in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research has demonstrated that alterations in the functional groups attached to the indolizine core can significantly impact its potency and selectivity against different biological targets.
Table 2: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Replacement of methoxy group with ethoxy | Decreased anticancer activity |
| Variation in carbamoyl group position | Increased selectivity for ESCC cells |
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
Case Study 1: Anticancer Efficacy
In a study published in PubMed, researchers synthesized a series of analogues based on the indolizine structure and assessed their activity against ESCC cell lines. The most potent compounds exhibited IC50 values around 10 μM and demonstrated significant anti-proliferative effects through autophagy modulation .
Case Study 2: Inflammation Model
Another study evaluated the anti-inflammatory properties using a murine model of acute inflammation. The results indicated that treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: The indolizine core in the target compound distinguishes it from indole (e.g., compounds 8–12 ) or thiazolidinone (e.g., NAT-1 ) derivatives. Indolizine’s fused bicyclic system may confer unique electronic or steric properties compared to monocyclic analogues. Substituents at position 8 (carboxamide) and the phenyl ring (carbamoyl vs.
Methoxy groups (e.g., at position 7) are common in bioactive molecules for modulating lipophilicity and metabolic stability .
Synthetic and Commercial Relevance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

